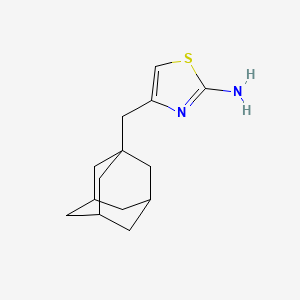

4-Adamantan-1-ylmethyl-thiazol-2-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(1-adamantylmethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2S/c15-13-16-12(8-17-13)7-14-4-9-1-10(5-14)3-11(2-9)6-14/h8-11H,1-7H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANJJRUDAXCWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC4=CSC(=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385469 | |

| Record name | 4-Adamantan-1-ylmethyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28599-72-6 | |

| Record name | 4-Adamantan-1-ylmethyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Adamantane Derivatives in Drug Discovery

The journey of adamantane (B196018) in medicinal chemistry began with its discovery in 1933 in petroleum by Landa and Macháček. worldscientific.comworldscientific.com Its unique structure, a rigid, strain-free tricyclic alkane, quickly captured the attention of chemists. The first practical synthesis of adamantane was achieved by Prelog and Seiwerth in 1941. worldscientific.comworldscientific.com However, it was the development of a more efficient synthesis method by Schleyer in 1957 that made adamantane and its derivatives more accessible for broader scientific investigation. nih.gov

The breakthrough for adamantane in the pharmaceutical world came in the 1960s with the discovery of the antiviral activity of amantadine (B194251) (1-aminoadamantane hydrochloride). nih.gov This marked the beginning of adamantane's legacy in drug design. The lipophilic and rigid nature of the adamantane cage was found to favorably influence the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govmdpi.com It can enhance metabolic stability, improve tissue distribution, and provide a robust scaffold for the precise spatial orientation of functional groups. rsc.org

Over the decades, a number of adamantane-based drugs have received regulatory approval and have been used clinically for a variety of conditions. These successes have solidified the position of the adamantane moiety as a privileged scaffold in medicinal chemistry. nih.gov

| Adamantane-Based Drug | Therapeutic Class | Year of Introduction/Approval |

| Amantadine | Antiviral, Anti-Parkinsonian | 1966 (as antiviral) |

| Rimantadine (B1662185) | Antiviral | 1993 |

| Memantine | NMDA Receptor Antagonist (Alzheimer's Disease) | 2003 (in the US) |

| Adapalene | Retinoid (Dermatology) | 1996 |

| Saxagliptin | DPP-4 Inhibitor (Antidiabetic) | 2009 |

| Vildagliptin | DPP-4 Inhibitor (Antidiabetic) | 2007 (in Europe) |

This table provides an overview of some key adamantane-containing drugs and their applications.

Significance of Thiazole Heterocycles in Pharmaceutical Design

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is another cornerstone of medicinal chemistry. nih.govijarsct.co.in Its presence in natural products, such as thiamine (B1217682) (Vitamin B1), hints at its fundamental role in biological systems. nih.gov The thiazole nucleus is a versatile scaffold that can engage in various non-covalent interactions with biological targets, including hydrogen bonding, and hydrophobic and π-π stacking interactions. nih.gov

The development of the Hantzsch thiazole synthesis in the late 19th century provided a versatile method for creating a wide array of thiazole derivatives, paving the way for their exploration as therapeutic agents. nih.govijarsct.co.in The thiazole ring is a bioisostere for other aromatic systems and can be readily functionalized at multiple positions, allowing for the fine-tuning of a molecule's biological activity and physicochemical properties. ijarsct.co.in

The significance of the thiazole heterocycle is underscored by its presence in numerous approved drugs across a wide range of therapeutic areas. bohrium.com

| Thiazole-Containing Drug | Therapeutic Class |

| Sulfathiazole | Antibacterial (a sulfonamide) |

| Ritonavir | Antiretroviral (HIV Protease Inhibitor) |

| Dasatinib | Anticancer (Tyrosine Kinase Inhibitor) |

| Tiazofurin | Anticancer (Antimetabolite) |

| Abafungin | Antifungal |

This table showcases the diverse therapeutic applications of drugs containing the thiazole scaffold. nih.govbohrium.com

Conceptual Framework for the Integration of Adamantane and Thiazole Scaffolds in Bioactive Molecules

Foundational Synthetic Routes to the this compound Scaffold

The construction of the this compound core predominantly relies on the well-established Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thiourea (B124793) derivative.

Reaction Mechanisms and Conditions for Core Synthesis

The Hantzsch synthesis for this specific scaffold proceeds through a cyclocondensation reaction. The key steps of the mechanism are as follows:

Nucleophilic Attack: The sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the α-haloketone, specifically 1-bromo-3-(adamantan-1-yl)propan-2-one.

Intermediate Formation: This initial attack forms a tetrahedral intermediate which then undergoes dehydration to yield a hydroxythiazoline intermediate.

Cyclization and Dehydration: Subsequent intramolecular cyclization, involving the nitrogen of the thiourea and the carbon bearing the halogen, followed by the elimination of a water molecule and a hydrogen halide, leads to the formation of the aromatic 2-aminothiazole (B372263) ring.

Precursor Compounds and Reaction Intermediates for Thiazole Scaffold Construction

The primary precursors for the synthesis of this compound are:

1-Bromo-3-(adamantan-1-yl)propan-2-one: This α-haloketone is a crucial building block. Its synthesis can be approached through the Arndt-Eistert homologation of adamantane-1-acetyl chloride. This multi-step process involves the reaction of adamantane-1-acetyl chloride with diazomethane (B1218177) to form a diazoketone intermediate. Subsequent treatment of the diazoketone with HBr or Br2 in a suitable solvent can yield the desired α-bromoketone, often involving a Wolff rearrangement.

Thiourea: This readily available reagent provides the sulfur and nitrogen atoms necessary for the formation of the 2-aminothiazole ring.

Key reaction intermediates in the Hantzsch synthesis include the initial adduct formed between the thiourea and the α-haloketone, as well as the subsequent cyclized thiazoline (B8809763) derivative before its aromatization to the final thiazole product.

Optimization of Reaction Parameters and Yields

The efficiency of the Hantzsch synthesis for this compound can be influenced by several factors. Optimization of these parameters is crucial for maximizing the product yield.

Solvent: The choice of solvent can impact the solubility of the reactants and the reaction rate. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used and generally provide good yields.

Temperature: The reaction is often performed at elevated temperatures, typically at the reflux temperature of the solvent, to drive the reaction to completion. Microwave-assisted heating has also been explored as a method to reduce reaction times and potentially improve yields. nih.gov

Base: The addition of a non-nucleophilic base, such as triethylamine (B128534) or sodium bicarbonate, can neutralize the acidic byproducts and prevent potential side reactions, thereby improving the yield.

Systematic studies on the optimization of these parameters for the specific synthesis of this compound are essential for developing a robust and high-yielding synthetic protocol.

Strategies for Derivatization and Structural Diversification of Adamantan-Thiazole Compounds

The adamantane-thiazole scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues. These modifications can be targeted at the thiazole ring or the adamantane moiety to explore structure-activity relationships.

Substituent Effects at the Thiazole Ring (e.g., C-5, N-2 positions)

N-2 Position: The exocyclic amino group at the N-2 position is a key site for derivatization.

N-Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This modification can influence the molecule's polarity and hydrogen bonding capabilities.

N-Alkylation: Alkylation of the N-2 amino group can be achieved using alkyl halides. However, care must be taken to control the reaction conditions to avoid potential N-alkylation of the thiazole ring nitrogen.

Below is an interactive data table summarizing various derivatization strategies at the thiazole ring.

| Position | Modification | Reagents and Conditions | Expected Outcome |

| C-5 | Bromination | N-Bromosuccinimide (NBS) in a suitable solvent (e.g., CHCl3, CCl4) | Introduction of a bromine atom, providing a handle for further functionalization. |

| N-2 | Acylation | Acid chloride or anhydride, base (e.g., pyridine, triethylamine) in an aprotic solvent. | Formation of an amide bond, altering electronic and steric properties. |

| N-2 | Alkylation | Alkyl halide, base (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF, acetone). | Formation of a secondary or tertiary amine, increasing lipophilicity. |

Structural Variations within the Adamantane Moiety

Bridgehead Functionalization: The tertiary bridgehead positions of the adamantane cage are the most reactive sites for functionalization. Direct bromination of adamantane can introduce a bromine atom, which can then be substituted by other functional groups.

Modification of the Linker: The methylene linker connecting the adamantane cage to the thiazole ring can also be modified. For instance, homologation of the linker or the introduction of functional groups within the linker can alter the spatial relationship between the two core moieties.

The synthesis of these modified adamantane precursors would typically be carried out prior to their incorporation into the thiazole ring via the Hantzsch synthesis.

Below is an interactive data table outlining strategies for varying the adamantane moiety.

| Modification Site | Strategy | Example Precursors | Resulting Structural Change |

| Adamantane Cage | Introduction of substituents at bridgehead positions. | 1-Hydroxyadamantane, 1-aminoadamantane, adamantane-1-carboxylic acid. | Alters polarity, hydrogen bonding potential, and provides attachment points for other groups. |

| Alkyl Linker | Elongation or shortening of the linker. | Precursors derived from adamantane-1-acetic acid homologues. | Modifies the distance and flexibility between the adamantane and thiazole moieties. |

| Adamantane Cage | Use of substituted adamantane starting materials. | 3-substituted adamantane-1-acetic acids. | Introduces specific functional groups at defined positions on the adamantane cage. |

Design and Synthesis of Hybrid Molecular Architectures

The design of hybrid molecules incorporating the this compound core involves coupling this lipophilic adamantyl-thiazole amine with other pharmacologically active scaffolds. This approach aims to create bifunctional molecules with potentially synergistic or novel biological activities. A common strategy for synthesizing such hybrids is through the reaction of the primary amine group of this compound with a suitable functional group on a second molecule of interest.

A plausible and widely employed synthetic approach for creating such hybrid architectures is the Hantzsch thiazole synthesis. This method involves the condensation of a thiourea or thioamide with an α-haloketone. For the synthesis of the core scaffold, 1-(adamantan-1-yl)acetone would first be brominated to produce 1-bromo-3-(adamantan-1-yl)propan-2-one. Subsequent reaction with thiourea would then yield the desired this compound.

To construct hybrid molecules, the 2-amino group of the thiazole ring serves as a versatile nucleophilic handle. For instance, it can be acylated with various carboxylic acid derivatives (e.g., acid chlorides or activated esters) or undergo reductive amination with aldehydes and ketones to form more complex structures. These reactions allow for the introduction of a wide array of molecular fragments, leading to diverse hybrid architectures.

An example of the design and synthesis of related adamantane-thiazole hybrids involves the reaction of 1-(adamantan-1-yl)thiourea with various 2-bromo esters. mdpi.comnih.gov This reaction leads to the formation of 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives, where different substituents can be introduced at the C-5 position of the thiazole ring. mdpi.comnih.gov This modular synthesis allows for the creation of a library of compounds with varied structural features.

The following table outlines representative examples of hybrid molecular architectures that could be synthesized from this compound, along with the type of linking chemistry.

| Target Hybrid Molecule Class | Linking Chemistry | Second Molecular Scaffold (Example) |

| Amide Conjugates | Amide bond formation | Biologically active carboxylic acid |

| Urea Derivatives | Reaction with isocyanates | Phenyl isocyanate |

| Schiff Base Adducts | Condensation with aldehydes/ketones | Substituted benzaldehydes |

| Sulfonamide Conjugates | Reaction with sulfonyl chlorides | Dansyl chloride |

These synthetic strategies provide a framework for the development of novel hybrid molecules with potential applications in drug discovery, leveraging the unique properties of the adamantane and thiazole moieties.

Advanced Analytical Characterization Techniques for Molecular Structure Confirmation

The unambiguous confirmation of the molecular structure of this compound and its hybrid derivatives is crucial. A combination of advanced spectroscopic and spectrometric techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation.

¹H NMR spectroscopy provides information on the number and chemical environment of protons. For this compound, characteristic signals would include those for the adamantyl cage protons, the methylene bridge protons, the thiazole ring proton, and the amine protons.

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbons of the adamantyl group, the methylene linker, and the thiazole ring.

Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound. For C14H20N2S, the expected exact mass would be calculated and compared to the experimental value. scbt.com

Infrared (IR) Spectroscopy can be used to identify the presence of specific functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the adamantyl and methylene groups, and C=N and C-S stretching of the thiazole ring.

The following table summarizes the expected analytical data for the structural confirmation of this compound.

| Analytical Technique | Expected Data/Observations |

| ¹H NMR | Signals corresponding to adamantyl, methylene, thiazole, and amine protons. |

| ¹³C NMR | Resonances for all carbon atoms in the adamantyl, methylene, and thiazole moieties. |

| HRMS | Molecular ion peak corresponding to the exact mass of C14H20N2S. scbt.com |

| IR Spectroscopy | Characteristic absorption bands for N-H, C-H, C=N, and C-S bonds. |

These analytical techniques, when used in concert, provide a comprehensive and definitive characterization of the molecular structure of this compound and its analogues.

Elucidation of Key Structural Features Influencing Biological Activity

The biological activity of this compound derivatives is dictated by the interplay of its three core components: the adamantane cage, the thiazole ring, and the 2-amino group, along with the methylene linker.

The Adamantane Moiety: The adamantane group primarily contributes to the lipophilicity of the molecule. nih.govmdpi.com This property can enhance membrane permeability and facilitate interactions with hydrophobic pockets within biological targets. The rigidity of the adamantane cage also helps to lock the molecule into a specific conformation, which can be crucial for optimal binding to a receptor or enzyme active site. rsc.org

The Thiazole Ring: The thiazole ring is a key pharmacophore, with its nitrogen and sulfur atoms capable of forming various non-covalent interactions, such as hydrogen bonds and coordination with metal ions, which are often critical for biological activity. nih.gov The substitution pattern on the thiazole ring is a major determinant of the molecule's pharmacological profile.

The 2-Amino Group: The amino group at the 2-position of the thiazole ring is a crucial site for interaction. It can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions. Modifications to this group, such as acylation or alkylation, can significantly alter the compound's activity. pharmacy180.com

The Methylene Linker: The methylene group connecting the adamantane and thiazole moieties provides conformational flexibility. The length and nature of this linker can influence the relative orientation of the two bulky groups, thereby affecting how the molecule fits into a binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ptfarm.pl For adamantane-thiazole derivatives, 2D and 3D-QSAR models have been employed to predict the activity of new analogues and to understand the structural requirements for their biological effects. mdpi.com

These models typically use a range of molecular descriptors to quantify the structural features of the compounds, including:

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Electronic descriptors: Such as HOMO and LUMO energies, which relate to the molecule's reactivity.

Geometric descriptors: Which define the three-dimensional shape of the molecule.

Physicochemical descriptors: Like logP (lipophilicity) and molar refractivity (a measure of steric bulk).

By correlating these descriptors with the observed biological activity, QSAR models can identify the key structural features that are either beneficial or detrimental to the desired pharmacological effect. ptfarm.pl For instance, a QSAR study might reveal that increased lipophilicity of the adamantane moiety is positively correlated with activity, while the presence of a bulky substituent at a specific position on the thiazole ring is detrimental. This information is invaluable for the rational design of more potent and selective compounds. mdpi.com

Positional and Substituent Effects on Pharmacological Profiles

The pharmacological profile of this compound can be finely tuned by altering the position of the adamantane group and by introducing various substituents on the thiazole ring or the 2-amino group.

Substituent Effects:

On the Thiazole Ring: Introducing substituents at the 5-position of the thiazole ring can have a profound impact on activity. For example, small alkyl groups might enhance binding through hydrophobic interactions, while larger, bulkier groups could cause steric hindrance. The electronic nature of the substituent is also important; electron-withdrawing groups can alter the pKa of the 2-amino group, affecting its ability to form ionic bonds.

On the 2-Amino Group: N-alkylation or N-acylation of the 2-amino group can modulate the compound's lipophilicity and hydrogen bonding capacity. pharmacy180.com For instance, the introduction of a glycyl moiety has been shown to affect the antiviral activity of related adamantane derivatives. nih.gov

The following table summarizes the effects of hypothetical substitutions on the pharmacological profile of this compound, based on general principles of SAR.

| Position of Substitution | Type of Substituent | Potential Effect on Pharmacological Profile |

| Thiazole Ring (C5) | Small Alkyl Group (e.g., -CH3) | May enhance hydrophobic interactions and improve activity. |

| Bulky Group (e.g., -Phenyl) | Could lead to steric hindrance and decreased activity. | |

| Electron-Withdrawing Group (e.g., -NO2) | May alter the electronic properties of the thiazole ring and modulate binding affinity. | |

| 2-Amino Group | Acylation (e.g., -COCH3) | Can decrease basicity and alter hydrogen bonding capabilities, potentially reducing activity. pharmacy180.com |

| Alkylation (e.g., -CH3) | May increase lipophilicity and affect receptor binding. |

Comparative SAR Analysis with Related Adamantane-Thiazole Hybrids

To better understand the SAR of this compound, it is instructive to compare it with other classes of adamantane-thiazole hybrids.

In this class of compounds, the adamantane group is directly attached to the 2-amino group of a thiazolone ring. nih.govnih.gov These derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.govmdpi.com

Key SAR findings for these derivatives include:

The adamantyl group provides a bulky, lipophilic anchor that fits into a hydrophobic pocket of the enzyme. nih.gov

Substituents at the C-5 position of the thiazolone ring significantly influence inhibitory activity. nih.govnih.gov

Derivatives with spirocyclic systems at C-5, such as a cyclohexane (B81311) ring, have shown high potency. nih.govnih.gov For example, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one was found to be a potent inhibitor of 11β-HSD1. nih.govnih.gov

The presence of the keto group at the 4-position is crucial for activity, likely participating in hydrogen bonding interactions within the active site.

In contrast to this compound, the adamantane in these derivatives is more constrained due to its direct attachment to the exocyclic nitrogen. The methylene linker in the title compound allows for greater flexibility.

Here, the adamantane cage is directly linked to the C4 position of the thiazole ring. researchgate.net This direct linkage reduces the conformational freedom compared to the methylene-linked counterpart. The proximity of the bulky adamantane group to the thiazole ring can influence the electronic environment and steric accessibility of the 2-amino group. Research on these analogues has often focused on their potential as antiviral agents. researchgate.net The SAR suggests that the nature and position of substituents on both the adamantane and thiazole moieties are critical for activity.

The adamantane moiety has been incorporated into a wide variety of heterocyclic systems to modulate their biological activities. nih.govresearchgate.netnih.gov These include:

Adamantane-Thiadiazole Hybrids: These compounds have shown promise as anticancer agents, with some derivatives exhibiting potent inhibitory activity against EGFR. nih.govjohnshopkins.edu The SAR of these compounds highlights the importance of the substitution pattern on the thiadiazole ring and the nature of the linker between the two moieties. rsc.org

Adamantane-Triazole Hybrids: Adamantane-linked 1,2,4-triazoles have been investigated as potential 11β-HSD1 inhibitors. nih.gov

Adamantane-Piperidine/Pyrrolidine Hybrids: These derivatives have demonstrated significant antiviral activity, in some cases exceeding that of the parent adamantane drugs like rimantadine (B1662185). rsc.org

These broader comparisons underscore a recurring theme in the SAR of adamantane-containing compounds: the adamantyl group acts as a lipophilic anchor, while the specific biological activity is determined by the nature of the heterocyclic ring and its substitution pattern. researchgate.net The unique spatial arrangement and flexibility conferred by the methylene linker in this compound distinguish it from many of these other systems and offer a distinct avenue for pharmacological modulation.

Biological Activities and Molecular Target Identification of 4 Adamantan 1 Ylmethyl Thiazol 2 Ylamine and Associated Scaffolds

Antimicrobial Spectrum of Activity

The adamantane-thiazole scaffold is a recurring motif in compounds exhibiting a broad range of antimicrobial activities. The adamantane (B196018) group often enhances the lipophilicity of a molecule, which can improve its bioavailability and interaction with microbial cell membranes. mdpi.comresearchgate.net The thiazole (B1198619) ring, a component of many bioactive natural products and synthetic drugs, contributes to the molecule's ability to engage with various biological targets. nih.govresearchgate.net

While specific data for 4-Adamantan-1-ylmethyl-thiazol-2-ylamine is not extensively detailed in the available literature, studies on closely related structures demonstrate significant antibacterial potential. A series of synthesized (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines were evaluated for their in-vitro inhibitory activity against a panel of bacteria. nih.govresearchgate.net Certain derivatives within this series displayed potent, broad-spectrum antibacterial activity, while others were selectively active against Gram-positive bacteria. nih.govresearchgate.netnih.gov

For example, in the 3-phenyl series of these compounds, the 3,4-diphenyl analogue showed potent activity against tested Gram-positive bacteria but lacked efficacy against Gram-negative strains. nih.gov However, introducing a 4-bromophenyl group at the thiazole ring's 4-position resulted in a compound with excellent broad-spectrum antibacterial activity. nih.gov Similarly, within a 3-(4-chlorophenyl) series, derivatives with 4-phenyl and 4-(4-methoxyphenyl) groups also exhibited potent broad-spectrum antibacterial effects. nih.gov This indicates that substitutions on the thiazole and associated aryl rings play a crucial role in defining the spectrum of antibacterial action. Other research has also identified adamantane derivatives as potent bactericidal agents. researchgate.net

| Compound Scaffold | Gram-Positive Activity | Gram-Negative Activity | Reference |

|---|---|---|---|

| (Z)-N-(adamantan-1-yl)-3,4-diphenylthiazol-2(3H)-imine | Potent | Inactive | nih.gov |

| (Z)-N-(adamantan-1-yl)-3-phenyl-4-(4-bromophenyl)thiazol-2(3H)-imine | Potent | Potent | nih.gov |

| (Z)-N-(adamantan-1-yl)-3-(4-chlorophenyl)-4-phenylthiazol-2(3H)-imine | Potent | Potent | nih.gov |

Adamantane-thiazole derivatives have also been investigated for their effectiveness against pathogenic fungi. In studies of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines, several compounds displayed potent antifungal activity specifically against Candida albicans. nih.govresearchgate.netnih.gov The antifungal potency was highly dependent on the specific substitutions on the thiazole ring. For instance, replacing a 4-phenyl group with a 4-(4-chlorophenyl) substituent significantly enhanced activity against C. albicans. nih.gov Another derivative featuring a 4-(4-methoxyphenyl) group demonstrated potent activity against C. albicans and moderate activity against Aspergillus oryzae. nih.gov

In a separate study, an adamantane derivative containing a modified peptide with a thiazole moiety, Gly-Thz-rimantadine, showed very good antifungal activity against the fungi strain Yarrowia lipolytica. sci-hub.stresearchgate.net This suggests that different structural modifications to the core scaffold can yield compounds effective against a variety of fungal species.

The adamantane moiety is a component of compounds developed for treating drug-resistant tuberculosis, highlighting its potential in antitubercular drug design. nih.gov While direct antitubercular testing of this compound is not reported, related scaffolds have shown promise. A series of compounds based on the 2-amino-4-(2-pyridyl) thiazole scaffold were synthesized and tested for in-vitro activity against the Mycobacterium tuberculosis H37Rv strain, with some derivatives showing optimal antimycobacterial effects. nih.gov

Furthermore, structural optimization of a 4-(adamantan-1-yl)-2-quinolinecarbohydrazide led to derivatives with promising antimycobacterial activities against the drug-sensitive M. tuberculosis H37Rv strain. nih.gov The most potent analogue in that study produced 99% inhibition at a concentration of 1.00 µg/mL against the drug-sensitive strain and had a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL against an isoniazid-resistant TB strain. nih.gov These findings underscore the potential utility of the adamantane group in developing novel antitubercular agents.

Antiviral Properties and Putative Inhibition Mechanisms

Adamantane derivatives like amantadine (B194251) and rimantadine (B1662185) are known antiviral drugs, primarily used against Influenza A virus, establishing a historical precedent for the antiviral potential of this chemical group. nih.gov Their mechanism often involves the inhibition of the M2 ion channel, a viral protein.

Research into adamantane derivatives incorporating a thiazole ring has also yielded compounds with notable antiviral activity. A rimantadine analogue featuring a thiazole ring, Gly-Thz-rimantadine, demonstrated good activity against influenza virus A/Hongkong/68 (H1N1). sci-hub.stresearchgate.net This activity was quantified with a half-maximal inhibitory concentration (IC50) and a half-maximal cytotoxic concentration (CC50), as detailed in the table below. The putative mechanism for such compounds likely relates to the established role of the adamantane cage in disrupting viral replication cycles, potentially through mechanisms similar to that of amantadine and rimantadine.

| Compound | Virus Strain | IC50 (µg/mL) | CC50 (µg/mL) | Reference |

|---|---|---|---|---|

| Gly-Thz-rimantadine | Influenza A/Hongkong/68 (H1N1) | 0.11 | 50 | sci-hub.stresearchgate.net |

Anti-inflammatory Effects and Enzyme Modulation

Several adamantane-containing molecules have been reported to possess anti-inflammatory activity. researchgate.net Studies on N-adamantyl-4-methylthiazol-2-amine, a compound structurally very similar to the subject of this article, have provided significant insight into the anti-inflammatory mechanisms of this scaffold. In lipopolysaccharide (LPS)-activated BV-2 microglial cells, this compound suppressed multiple inflammatory responses, including decreasing the levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), reactive oxygen species (ROS), and nitric oxide (NO). nih.gov These effects were linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

The anti-inflammatory effects of adamantane-thiazole scaffolds appear to be mediated through the modulation of key enzymatic pathways involved in inflammation, namely the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These pathways are responsible for metabolizing arachidonic acid into pro-inflammatory lipid mediators like prostaglandins (B1171923) and leukotrienes. nih.gov

The compound N-adamantyl-4-methylthiazol-2-amine was shown to exert its anti-inflammatory actions through the downregulation of cyclooxygenase-2 (COX-2) content. nih.gov The COX-2 enzyme is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Furthermore, other research has demonstrated that chalcogen-containing compounds with a 4-phenyl-thiazol-2-amine structure can act as inhibitors of key enzymes in the 5-lipoxygenase (5-LOX) pathway. mdpi.com Specifically, these compounds were found to selectively inhibit the epoxide hydrolase activity of leukotriene A4 hydrolase (LTA4H) and also block 5-LOX activity in leukocytes. mdpi.com LTA4H is a critical enzyme that converts leukotriene A4 into the potent chemoattractant leukotriene B4 (LTB4). mdpi.com By targeting both COX and LOX pathway enzymes, adamantane-thiazole derivatives represent a class of compounds with significant potential for modulating inflammatory responses.

| Enzyme Target | Pathway | Observed Effect | Compound Scaffold | Reference |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Cyclooxygenase | Downregulation of enzyme content | N-adamantyl-4-methylthiazol-2-amine | nih.gov |

| 5-Lipoxygenase (5-LOX) | Lipoxygenase | Inhibition of activity | 4-phenyl-thiazol-2-amine derivatives | mdpi.com |

| Leukotriene A4 Hydrolase (LTA4H) | Lipoxygenase | Selective inhibition of epoxide hydrolase activity | 4-phenyl-thiazol-2-amine derivatives | mdpi.com |

Enzyme Inhibition Profiles

The adamantane-thiazole scaffold has been investigated for its inhibitory activity against a range of enzymes implicated in various diseases. The lipophilic nature of the adamantane moiety is thought to enhance binding to hydrophobic pockets within enzyme active sites, while the thiazole core provides a versatile platform for structural modifications to improve potency and selectivity.

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in regulating glucocorticoid levels by converting inactive cortisone (B1669442) to active cortisol. nih.gov Inhibition of this enzyme is a therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. nih.govnih.gov Research into adamantane-thiazole derivatives has revealed their potential as 11β-HSD1 inhibitors.

A study on a series of novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives demonstrated significant inhibitory activity against 11β-HSD1. nih.govnih.gov The majority of the synthesized compounds showed over 50% inhibition of the enzyme at a concentration of 10 µM. nih.govnih.gov The most potent compound in this series, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, exhibited an IC50 value of 0.31 µM, which is comparable to the known inhibitor carbenoxolone. nih.gov

Table 1: 11β-HSD1 Inhibition by 2-(Adamantan-1-ylamino)thiazol-4(5H)-one Derivatives

| Compound | % Inhibition at 10 µM | IC50 (µM) |

|---|---|---|

| 2-(Adamantan-1-ylamino)-5,5-dimethylthiazol-4(5H)-one | 63.45 | 1.12 |

| 2-(Adamantan-1-ylamino)-5-ethyl-5-methylthiazol-4(5H)-one | 70.18 | 0.89 |

| 2-(Adamantan-1-ylamino)-5-propyl-5-methylthiazol-4(5H)-one | 75.32 | 0.65 |

| 2-(Adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | 82.82 | 0.31 |

The therapeutic potential of adamantane-thiazole scaffolds extends beyond 11β-HSD1 to other enzyme targets.

Renin: Research has identified tetrapeptide amides with a C-terminal phenylalanyl aminoadamantane sequence as inhibitors of human renin, with IC50 values around 10⁻⁵M. nih.gov This suggests that the adamantane moiety can be incorporated into peptide-like structures to target protease enzymes.

Protein Kinases: The 2-aminothiazole (B372263) scaffold has been identified as a template for designing novel Src family kinase inhibitors. nih.gov Furthermore, adamantane has been combined with other heterocyclic cores, such as 1,3,4-oxadiazole, to create inhibitors of Aurora-A kinase, with the most potent derivatives showing IC50 values in the micromolar range. researchgate.net

Urease: A series of amantadine-clubbed N-aryl amino thiazoles were synthesized and evaluated for their urease inhibitory activity. Several of these compounds demonstrated significant inhibition of the enzyme. For instance, compound 6d from the series showed an IC50 value of 32.76 µM against urease.

Table 2: Urease Inhibition by Amantadine-Thiazole Derivatives

| Compound | % Inhibition | IC50 (µM) |

|---|---|---|

| 6d | Not specified | 32.76 |

| Thiourea (B124793) (standard) | Not specified | 1.334 |

Antiproliferative Research in Cancer Models

The antiproliferative properties of adamantane-thiazole derivatives have been explored in various cancer cell lines. The cytotoxic effects are often attributed to the inhibition of key enzymes or pathways involved in cancer cell proliferation and survival.

A study on a series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines revealed potent antiproliferative activity against five human tumor cell lines. nih.gov The most active compounds, 5e and 5k , demonstrated significant inhibitory effects across all tested cell lines. nih.gov Molecular docking studies suggested that these compounds might exert their effect by inhibiting the SIRT1 enzyme. nih.gov

In another study, 4-arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates, which are structurally related to the adamantane-thiazole scaffold, displayed significant and generalized anti-proliferative activity against three human tumor cell lines, with IC50 values below 10 µM.

Research into Neurological and Neurodegenerative Pathways

Adamantane derivatives, such as amantadine and memantine, are established drugs for the treatment of neurological disorders like Parkinson's disease and Alzheimer's disease. nih.gov This has spurred interest in the potential of novel adamantane-containing compounds, including those with a thiazole moiety, for neurodegenerative diseases.

The 1,3-thiazole ring is considered a promising scaffold for the development of drugs targeting neurodegenerative diseases due to its diverse biological activities. researchgate.net While direct studies on this compound in neurological models are limited, a related compound, 4-(Adamantan-1-yl)-1-(2-hydroxybenzylidene)-3-thiosemicarbazide, has been previously reported as a potential treatment for neurodegenerative conditions such as Alzheimer's disease. nih.gov Furthermore, certain 2-aminothiazole derivatives have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological diseases.

Computational Chemistry and Molecular Modeling Studies of 4 Adamantan 1 Ylmethyl Thiazol 2 Ylamine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand and its target protein, offering insights into the binding affinity and mode of action.

While direct molecular docking studies specifically for 4-Adamantan-1-ylmethyl-thiazol-2-ylamine are not extensively documented in publicly available literature, significant research has been conducted on structurally analogous compounds, particularly 2-(Adamantan-1-ylamino)thiazol-4(5H)-one derivatives. These studies provide a valuable predictive framework for the potential biological targets and binding interactions of this compound.

One of the primary targets identified for these adamantane-thiazole scaffolds is the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). mdpi.comresearchgate.netmdpi.comnih.gov This enzyme is a key player in the regulation of glucocorticoid levels and is a therapeutic target for metabolic diseases. mdpi.comresearchgate.netmdpi.comnih.gov Docking simulations of 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives into the active site of 11β-HSD1 have revealed that the bulky, lipophilic adamantyl group plays a crucial role in binding. nih.gov This group typically occupies a hydrophobic pocket within the enzyme's active site, contributing significantly to the binding affinity. nih.gov

The thiazole (B1198619) ring is also predicted to be a key interacting moiety, often forming π–π stacking interactions with aromatic residues, such as tyrosine, within the active site. The central part of the ligand molecule, i.e., the thiazole ring, interacts via π–π interactions with the neighboring aromatic moieties belonging to either NADP+ molecule or Tyr183. Furthermore, the amino group on the thiazole ring can act as a hydrogen bond donor or acceptor, further stabilizing the ligand-protein complex.

The binding energies calculated from these docking simulations for related compounds have shown a good correlation with their experimentally determined inhibitory activities (IC50 values). mdpi.comresearchgate.netmdpi.comnih.gov For instance, derivatives with higher predicted binding affinities have generally demonstrated greater inhibition of 11β-HSD1. mdpi.comresearchgate.netmdpi.comnih.gov

Based on these findings for analogous compounds, it can be hypothesized that this compound would also exhibit inhibitory activity towards 11β-HSD1. The adamantyl group would likely anchor the molecule in a hydrophobic pocket, while the aminothiazole core would engage in hydrogen bonding and π-π interactions.

Table 1: Predicted Interactions of Adamantane-Thiazole Scaffolds with 11β-HSD1 Active Site (Based on Analogous Compounds)

| Molecular Moiety | Predicted Interaction Type | Potential Interacting Residues |

| Adamantyl Group | Hydrophobic Interactions | Hydrophobic Pocket |

| Thiazole Ring | π–π Stacking | Tyrosine (e.g., Tyr183) |

| Amino Group | Hydrogen Bonding | Serine, Tyrosine |

Conformational Analysis and Dynamic Behavior

Conformational analysis is the study of the three-dimensional shapes a molecule can adopt and their relative energies. Understanding the conformational landscape of this compound is crucial as its biological activity is intrinsically linked to the specific conformation that binds to a biological target.

Studies on the conformational effects of forming a thiazole ring from a more flexible open-chain precursor indicate that the cyclization significantly reduces the molecule's flexibility. researchgate.net The thiazole ring itself is a rigid, planar structure. This rigidity is extended through the molecule, leading to a more defined set of low-energy conformers. researchgate.net For a thiazole-containing peptide analogue, a rigid seven-bond motif was identified that is preserved across its low-energy conformations. researchgate.net

In this compound, the adamantane (B196018) group, being a rigid and bulky cage-like structure, further constrains the conformational freedom. The primary flexibility arises from the methylene (B1212753) linker. Molecular mechanics calculations would likely reveal that the lowest energy conformations are those that minimize steric hindrance between the large adamantane group and the thiazole ring.

The dynamic behavior of the molecule, which can be studied using molecular dynamics (MD) simulations, would provide insights into how the molecule behaves in a physiological environment, such as in solution. MD simulations can reveal the stability of different conformations, the flexibility of the rotatable bonds, and the molecule's interaction with solvent molecules. For related 2-aminothiazole (B372263) derivatives, MD simulations have been used to understand the stability of the ligand-protein complex and to identify key interactions that persist over time.

Theoretical Predictions of Reactivity and Stability (e.g., DFT calculations)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, reactivity, and stability of molecules. DFT calculations can provide valuable information about various molecular properties of this compound.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. For various thiazole derivatives, DFT calculations have been employed to determine these parameters and predict their reactivity. ekb.eg

Electrostatic Potential Maps: DFT can be used to generate electrostatic potential maps, which illustrate the charge distribution within the molecule. These maps can identify electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors). For this compound, the nitrogen atoms of the thiazole ring and the amino group would be expected to be electron-rich, while the hydrogen atoms of the amino group would be electron-poor. This information is critical for predicting intermolecular interactions, including those with a biological target.

Table 2: Predicted Molecular Properties from DFT Calculations

| Property | Predicted Characteristic for this compound | Significance |

| HOMO-LUMO Energy Gap | A relatively large gap is expected due to the stable aromatic thiazole and saturated adamantane moieties. | Indicates good chemical stability. |

| Electron Density | High electron density on the nitrogen atoms of the thiazole and amino groups. | These sites are likely to act as hydrogen bond acceptors. |

| Dipole Moment | The molecule is expected to have a significant dipole moment due to the presence of heteroatoms. | Influences solubility and intermolecular interactions. |

Intellectual Property and Emerging Research Trends for Adamantan Thiazole Compounds

Patent Landscape Analysis of Adamantane-Thiazole Derivatives

The patent landscape for adamantane-thiazole derivatives reflects a growing interest in their therapeutic potential, with a focus on developing novel treatments for a range of diseases, including cancer, infectious diseases, and metabolic disorders. While broad patents exist for thiazole (B1198619) and adamantane (B196018) derivatives independently, a number of patents specifically protect the hybrid scaffold, underscoring its perceived value in drug discovery.

A review of the patent literature reveals a focus on the synthesis of novel adamantane-thiazole derivatives and their application in treating various pathological conditions. Key patents in this area are summarized below, highlighting the intellectual property strategies being employed by various research institutions and pharmaceutical companies.

| Patent Number | Assignee | Publication Year | Title/Key Claim |

| US 6,392,104 B1 | Daicel Chemical Industries, Ltd. | 2002 | Adamantane derivatives and process for producing them. This patent covers a process for the production of various adamantane derivatives which can be used as intermediates in the synthesis of pharmaceuticals, including those potentially containing a thiazole moiety. google.com |

| WO 2007/129044 A1 | AstraZeneca AB | 2007 | Thiazole derivatives and their use as anti-tumour agents. This patent discloses thiazole derivatives for the treatment of cancer, with the potential for an adamantane group to be incorporated as a substituent to enhance properties like lipophilicity and target engagement. google.com |

| EP 2 682 390 A1 | Tianjin Institute of Pharmaceutical Research | 2014 | 2-aminothiazole (B372263) derivative, preparation method, and use. This patent describes 2-aminothiazole derivatives for the treatment of neurodegenerative diseases and as immunomodulators, a class of compounds where adamantane substitution could be beneficial. google.com |

Analysis of the patent landscape indicates that the primary focus has been on the development of new chemical entities with improved biological activity. The claims in these patents often cover not only the specific adamantane-thiazole compounds but also their methods of synthesis and their use in treating specific diseases. This strategy allows for broad protection of the intellectual property surrounding these novel molecules.

Strategic Research Directions in Hybrid Scaffold Drug Discovery

The development of hybrid molecules, which combine two or more pharmacophores, is a promising strategy in drug discovery to overcome drug resistance and improve therapeutic efficacy. The adamantane-thiazole scaffold is a prime example of this approach, with research focused on several key therapeutic areas.

Anticancer Agents: A significant area of research is the development of adamantane-thiazole derivatives as anticancer agents. The thiazole ring is a core component of several approved anticancer drugs, such as Dasatinib and Dabrafenib. sciencescholar.us The addition of an adamantane moiety can enhance the lipophilicity of these compounds, potentially improving their cell permeability and interaction with hydrophobic binding pockets of cancer-related proteins. Research has shown that certain adamantane-containing thiazole compounds exhibit potent anti-proliferative activity against various cancer cell lines. nih.gov Future research is likely to focus on optimizing these scaffolds to target specific cancer-related pathways, such as protein kinases and histone deacetylases. nih.gov

Antiviral and Antimicrobial Agents: The adamantane core is famously present in antiviral drugs like Amantadine (B194251) and Rimantadine (B1662185). sci-hub.st By incorporating a thiazole ring, researchers aim to develop new antiviral agents with a broader spectrum of activity and improved resistance profiles. Studies have demonstrated that adamantane-thiazole derivatives possess significant antiviral activity, particularly against influenza viruses. researchgate.net Similarly, the combination of these two scaffolds has shown promise in the development of novel antibacterial and antifungal agents. nih.govresearchgate.net Strategic directions in this area include the exploration of these compounds against a wider range of pathogens and the investigation of their mechanisms of action.

Enzyme Inhibitors for Metabolic Diseases: There is growing interest in adamantane-thiazole derivatives as inhibitors of enzymes implicated in metabolic diseases. For instance, novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives have been synthesized and shown to be effective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the regulation of glucocorticoid levels and a target for the treatment of metabolic syndrome and type 2 diabetes. nih.govmdpi.com The bulky adamantane group can effectively occupy hydrophobic pockets in the enzyme's active site, leading to potent inhibition. nih.gov Future research will likely involve the design of more selective and potent inhibitors for this and other metabolic targets.

Future Research Directions and Therapeutic Potential

Design of Novel Analogues with Enhanced Specificity and Potency

The development of new analogues of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine is a promising avenue for enhancing its therapeutic efficacy. The adamantane (B196018) and 2-aminothiazole (B372263) moieties both offer opportunities for systematic structural modifications to improve target specificity and potency.

The adamantane group is a key contributor to the lipophilicity and metabolic stability of drug candidates. nih.gov Its rigid structure allows for precise spatial orientation of functional groups, which can lead to improved interactions with biological targets. Future research could explore the introduction of substituents on the adamantane cage to modulate these properties. For example, hydroxylation or amination at various positions on the adamantane ring could alter the molecule's solubility and ability to form hydrogen bonds, potentially leading to more specific interactions with target proteins.

The 2-aminothiazole ring is a well-established pharmacophore found in numerous clinically approved drugs and is known for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.net The primary amino group and the thiazole (B1198619) ring itself are amenable to a variety of chemical modifications. For instance, acylation or alkylation of the 2-amino group can lead to derivatives with altered electronic and steric properties, which can significantly impact biological activity. Furthermore, substitution at the 5-position of the thiazole ring with different aryl or alkyl groups has been shown to influence the anti-proliferative and antimicrobial activities of related adamantane-thiazole compounds. nih.gov

A systematic structure-activity relationship (SAR) study, guided by the synthesis and biological evaluation of a library of analogues, would be instrumental in identifying key structural features for optimal activity. The following table outlines potential modifications and their expected impact:

| Modification Site | Proposed Modification | Potential Impact on Properties |

| Adamantane Cage | Hydroxylation, Amination | Increased hydrophilicity, potential for new hydrogen bond interactions |

| Halogenation | Altered lipophilicity and electronic properties | |

| 2-Amino Group | Acylation, Sulfonylation | Modified electronic and steric profile, potential for new interactions |

| N-alkylation | Altered basicity and steric hindrance | |

| Thiazole Ring (C5) | Aryl or heteroaryl substitution | Modulation of π-stacking interactions, potential for enhanced potency |

| Alkyl substitution | Altered lipophilicity and steric bulk |

By systematically exploring these modifications, it is anticipated that novel analogues with superior specificity and potency for desired biological targets can be developed.

Investigation of Undiscovered Biological Pathways and Mechanisms

The broad spectrum of biological activities associated with both adamantane and 2-aminothiazole derivatives suggests that this compound may interact with a variety of biological pathways. johnshopkins.eduresearchgate.net Future research should focus on identifying and characterizing these pathways to uncover novel therapeutic applications.

Adamantane-containing drugs are known to exert effects on the central nervous system (CNS), with memantine, an adamantane derivative, being an established treatment for Alzheimer's disease. nih.gov This neuroprotective activity is often attributed to the modulation of N-methyl-D-aspartate (NMDA) receptors. proquest.com Given the lipophilic nature of the adamantane moiety, which facilitates crossing the blood-brain barrier, it is plausible that this compound could have undiscovered neuroprotective or psychoactive properties. researchgate.net Investigating its effects on various CNS targets, such as ion channels and neurotransmitter receptors, could reveal new therapeutic avenues for neurological and psychiatric disorders.

The 2-aminothiazole scaffold is a common feature in molecules with potent anticancer and anti-inflammatory activities. nih.govnih.gov This suggests that this compound could potentially modulate key signaling pathways involved in cancer progression and inflammation. For example, many 2-aminothiazole derivatives have been shown to inhibit protein kinases, which are crucial regulators of cell growth and differentiation. nih.gov High-throughput screening against a panel of kinases could identify specific targets of this compound. Similarly, its anti-inflammatory potential could be explored by examining its effects on pathways involving cyclooxygenases (COX) and lipoxygenases (LOX), or on the production of pro-inflammatory cytokines. researchgate.net

Furthermore, the combination of the adamantane and thiazole moieties may lead to unexpected biological activities. Phenotypic screening using cell-based assays that model various diseases can be a powerful approach to uncover novel biological effects without a preconceived hypothesis about the mechanism of action. Hits from such screens can then be followed up with target deconvolution studies to identify the responsible molecular targets and pathways.

Exploration of Polypharmacology and Multi-Targeting Strategies

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction as a strategy for treating complex multifactorial diseases such as cancer and neurodegenerative disorders. nih.gov The hybrid nature of this compound, combining two biologically active scaffolds, makes it an excellent candidate for a multi-target-directed ligand (MTDL).

The diverse pharmacological profiles of adamantane and 2-aminothiazole derivatives provide a rationale for exploring the polypharmacological potential of this hybrid molecule. For instance, in the context of Alzheimer's disease, a molecule that can simultaneously modulate NMDA receptors (a known target of adamantane derivatives like memantine) and inhibit cholinesterases (a strategy for which 2-aminothiazole derivatives have been explored) could offer synergistic therapeutic benefits. proquest.com

In oncology, a multi-targeting approach could involve the simultaneous inhibition of key protein kinases and the induction of apoptosis. Adamantane-thiazole derivatives have been investigated for their anti-proliferative activity, and some have been shown to down-regulate anti-apoptotic proteins like Bcl-2. johnshopkins.edu A single molecule capable of hitting multiple nodes in cancer signaling pathways could be more effective and less prone to the development of resistance compared to single-target agents.

Integration of Advanced Computational Approaches in Drug Discovery

Advanced computational methods can significantly accelerate the discovery and optimization of novel therapeutics based on the this compound scaffold. These in silico techniques can guide the design of new analogues, predict their biological activities, and provide insights into their mechanisms of action at a molecular level.

Molecular Docking and Virtual Screening: Molecular docking simulations can be used to predict the binding mode and affinity of this compound and its analogues to the active sites of known or hypothesized biological targets. For instance, docking studies on related adamantane-thiazole compounds have been used to predict their interactions with enzymes like SIRT1 and EGFR, providing a rationale for their observed anti-proliferative activities. johnshopkins.eduresearchgate.net Similar approaches can be applied to a wide range of potential targets to prioritize the synthesis of the most promising analogues. Virtual screening of large compound libraries against a specific target can also identify novel scaffolds with similar binding properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a robust QSAR model for analogues of this compound, the activity of newly designed compounds can be predicted prior to their synthesis, thus saving time and resources.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. Based on a set of active analogues, a pharmacophore model can be generated and used to search for other molecules with a similar spatial arrangement of key features, potentially leading to the discovery of novel chemical scaffolds.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles. Computational tools can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicities, helping to guide the selection of analogues for further development.

The integration of these computational approaches into the drug discovery workflow for this compound will enable a more rational and efficient exploration of its therapeutic potential.

Q & A

Q. What synthetic methodologies are commonly employed for 4-Adamantan-1-ylmethyl-thiazol-2-ylamine derivatives?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 1-(1-adamantylacetyl)-1H-imidazole reacts with 6-methoxy-1,3-benzothiazol-2-amine in chloroform under reflux (6 hours), followed by crystallization from 80% ethanol to yield adamantane-thiazole hybrids . Alternative routes include heating adamantane-1-carbohydrazide with isothiocyanates (e.g., benzyl or ethyl isothiocyanate) in ethanol, followed by alkaline hydrolysis and acidification to isolate thione derivatives . Key characterization techniques include IR spectroscopy (e.g., ν~1668 cm⁻¹ for amide C=O), NMR (e.g., adamantane protons at δ 1.52–1.96 ppm), and elemental analysis .

Q. How is the structural integrity of adamantane-thiazole hybrids validated?

X-ray crystallography is the gold standard. For instance, triclinic space group structures reveal intermolecular N–H⋯N hydrogen bonds (2.79–2.84 Å) and gauche conformations of the adamantyl group relative to the acetamide moiety (N–C–C–C dihedral angles: −96.5° to −100.3°) . Non-classical interactions, such as C–H⋯O (2.54 Å) and S⋯S (3.62 Å), stabilize crystal packing . Complementary NMR data (e.g., adamantane carbons at δ 27.91–39.75 ppm) further confirm substituent positioning .

Q. What biological activities are associated with adamantane-thiazole derivatives?

These compounds exhibit antiviral (e.g., influenza, HIV) and antibacterial properties, attributed to adamantane’s lipophilic rigidity enhancing membrane penetration . Anti-inflammatory activity is linked to triazole-thiol moieties inhibiting cyclooxygenase pathways . In vitro assays often measure IC values against target enzymes or microbial growth inhibition zones .

Advanced Research Questions

Q. How do crystallographic studies address conformational flexibility in adamantane-thiazole systems?

X-ray diffraction resolves spatial arrangements, such as near-planar triazole rings (deviation: ±0.007 Å) and dihedral angles between adamantane and aromatic substituents (e.g., 69°–86.90°) . Centrosymmetric dimers formed via N–H⋯S hydrogen bonds ( motifs) and C–H⋯π interactions are critical for supramolecular assembly . Refinement protocols (riding models for H-atoms, anisotropic displacement parameters) ensure accuracy in electron density maps .

Q. What strategies mitigate contradictions in spectroscopic data interpretation?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) are resolved via deuterated solvent controls, variable-temperature NMR, or computational modeling (DFT calculations). For example, broad NH signals in NMR (δ 11.55 ppm) confirm hydrogen bonding, validated by crystallographic H-bond metrics . Cross-validation with high-resolution mass spectrometry (HRMS) or X-ray data reduces ambiguity .

Q. How are computational methods integrated with experimental data for adamantane-thiazole derivatives?

Density Functional Theory (DFT) optimizes molecular geometries, predicting vibrational frequencies (IR) and NMR chemical shifts within 5% error margins. Docking simulations identify binding poses in biological targets (e.g., viral proteases), correlating with IC values . Electrostatic potential maps rationalize regioselectivity in nucleophilic reactions .

Q. What experimental design considerations are critical for scaling up synthesis?

Optimizing solvent polarity (e.g., ethanol vs. chloroform) and stoichiometry (1:1.1 molar ratio of reactants) improves yields (22%–90%) . Catalytic additives (e.g., imidazole for acyl transfer) or microwave-assisted heating reduce reaction times. Crystallization conditions (slow cooling, ethanol/water mixtures) enhance crystal quality for diffraction studies .

Data Contradictions and Resolution

- Synthesis Yields : Variations (e.g., 22% in vs. 85%–90% in ) arise from differences in solvent systems (chloroform vs. ethanol) and purification methods (filtration vs. vacuum distillation).

- Biological Activity : Disparate IC values across studies may reflect assay conditions (e.g., cell line variability, incubation time). Standardized protocols (e.g., MTT assays) and positive controls (e.g., amantadine) are recommended for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.